1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane
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Overview
Description
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a methoxynaphthalene moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and 4-methyl-1,4-diazepane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon. The temperature is maintained at around 100°C.
Catalysts and Reagents: Common catalysts include palladium complexes such as Pd(PPh3)2Cl2, and copper iodide (CuI) is used as a co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of azido or thiol-substituted diazepanes.
Scientific Research Applications
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The methoxynaphthalene moiety can intercalate with DNA, while the diazepane ring can interact with protein receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal properties.
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: A prodrug designed to reduce gastric irritation.
Uniqueness: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is unique due to its combination of a diazepane ring and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-17-16-7-4-3-6-15(16)8-9-18(17)21-2/h3-4,6-9H,5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIQNQBVGGSWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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